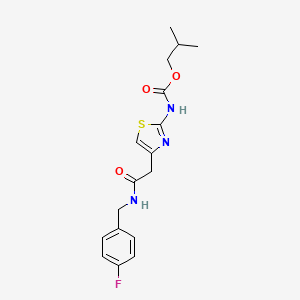
Methyl 4-((N-((thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)amino)carbamoyl)methoxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-((N-((thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)amino)carbamoyl)methoxy)benzoate is a complex organic compound characterized by its unique structure, which includes a trifluoromethoxyphenyl group, a thioxo group, and a benzoate ester
准备方法
The synthesis of Methyl 4-((N-((thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)amino)carbamoyl)methoxy)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the trifluoromethoxyphenyl intermediate:
Thioxo group incorporation: The thioxo group is introduced via a nucleophilic substitution reaction, often using thiourea or related reagents.
Coupling reactions: The intermediate compounds are coupled using carbamoylation and esterification reactions to form the final product.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反应分析
Methyl 4-((N-((thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)amino)carbamoyl)methoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the thioxo group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
科学研究应用
Methyl 4-((N-((thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)amino)carbamoyl)methoxy)benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.
Material Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in biochemical assays to study its interactions with proteins, nucleic acids, or other biomolecules.
Industrial Applications: It may serve as a precursor or intermediate in the synthesis of more complex molecules used in various industrial processes.
作用机制
The mechanism of action of Methyl 4-((N-((thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)amino)carbamoyl)methoxy)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity or modulating its function. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, while the thioxo group may participate in redox reactions or form covalent bonds with the target.
相似化合物的比较
Methyl 4-((N-((thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)amino)carbamoyl)methoxy)benzoate can be compared with similar compounds such as:
Methyl 4-((N-((thioxo((4-methoxyphenyl)amino)methyl)amino)carbamoyl)methoxy)benzoate: This compound lacks the trifluoromethoxy group, which may result in different chemical properties and biological activities.
Methyl 4-((N-((thioxo((4-chlorophenyl)amino)methyl)amino)carbamoyl)methoxy)benzoate: The presence of a chlorine atom instead of the trifluoromethoxy group can alter the compound’s reactivity and interactions with biological targets.
Methyl 4-((N-((thioxo((4-nitrophenyl)amino)methyl)amino)carbamoyl)methoxy)benzoate: The nitro group introduces additional electronic effects, potentially affecting the compound’s stability and reactivity.
These comparisons highlight the unique features of this compound, particularly the influence of the trifluoromethoxy group on its chemical and biological properties.
属性
IUPAC Name |
methyl 4-[2-oxo-2-[2-[[4-(trifluoromethoxy)phenyl]carbamothioyl]hydrazinyl]ethoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O5S/c1-27-16(26)11-2-6-13(7-3-11)28-10-15(25)23-24-17(30)22-12-4-8-14(9-5-12)29-18(19,20)21/h2-9H,10H2,1H3,(H,23,25)(H2,22,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIQUMRAUUAZGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(=O)NNC(=S)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2832610.png)
![4-(Chloromethyl)-2-[2-(thiophen-2-ylmethylidene)hydrazin-1-yl]-1,3-thiazole](/img/structure/B2832611.png)
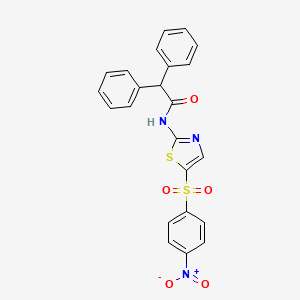
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide](/img/structure/B2832614.png)
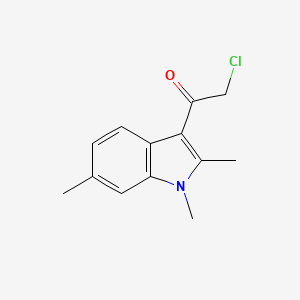
![4-[(3-Methoxyphenyl)amino]butanoic acid](/img/structure/B2832616.png)
![N-[[4-(2-Methoxyphenoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2832618.png)
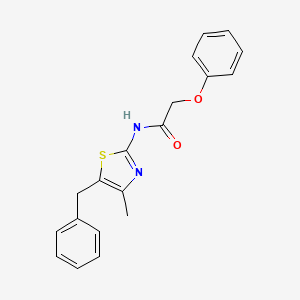
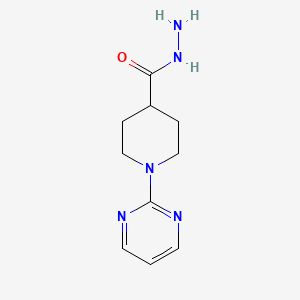
![3-[1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2832623.png)
